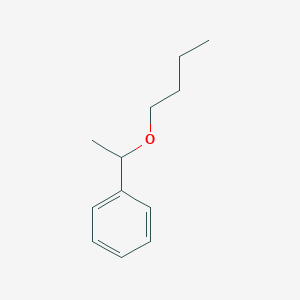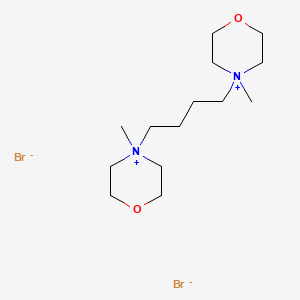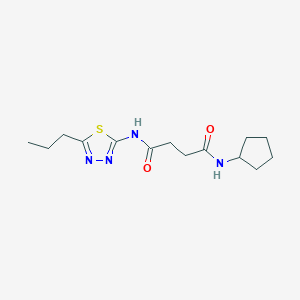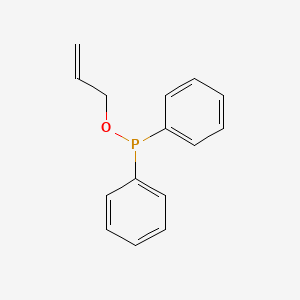
2',3',4',5,7-Pentamethoxyflavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’,4’,5,7-Pentamethoxyflavone is a polymethoxyflavonoid, a type of flavonoid compound characterized by the presence of multiple methoxy groups. It is isolated from various natural sources, including the rhizomes of Kaempferia parviflora . This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2’,3’,4’,5,7-Pentamethoxyflavone can be synthesized through various chemical routes. One common method involves the methylation of flavonoid precursors using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of 2’,3’,4’,5,7-Pentamethoxyflavone often involves the extraction and purification from natural sources. High-speed countercurrent chromatography is a technique used to isolate this compound from plant materials . This method allows for the efficient separation and purification of the compound, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2’,3’,4’,5,7-Pentamethoxyflavone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the flavone structure to flavanones or other reduced forms.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce flavanones .
Aplicaciones Científicas De Investigación
2’,3’,4’,5,7-Pentamethoxyflavone has a wide range of scientific research applications:
Mecanismo De Acción
2’,3’,4’,5,7-Pentamethoxyflavone exerts its effects through multiple molecular targets and pathways:
Calcium Channel Inhibition: It acts as a calcium channel inhibitor, which can induce relaxation of the human corpus cavernosum through calcium mobilization-related mechanisms.
Oxidative Stress Protection: The compound protects DNA from oxidative damage by scavenging free radicals.
Neurite Outgrowth: It promotes neurite outgrowth in neuronal cells via the ERK signaling pathway.
Comparación Con Compuestos Similares
Similar Compounds
3’,4’,5’,5,7-Pentamethoxyflavone: Another polymethoxyflavonoid with similar biological activities.
Sinensetin: A related compound with multiple methoxy groups, known for its anti-inflammatory and anticancer properties.
Uniqueness
2’,3’,4’,5,7-Pentamethoxyflavone is unique due to its specific arrangement of methoxy groups, which contributes to its distinct biological activities and therapeutic potential. Its ability to inhibit calcium channels and promote neurite outgrowth sets it apart from other similar compounds .
Propiedades
Número CAS |
89121-55-1 |
|---|---|
Fórmula molecular |
C20H20O7 |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
5,7-dimethoxy-2-(2,3,4-trimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C20H20O7/c1-22-11-8-16(24-3)18-13(21)10-15(27-17(18)9-11)12-6-7-14(23-2)20(26-5)19(12)25-4/h6-10H,1-5H3 |
Clave InChI |
XCRISFHOPWXTMT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


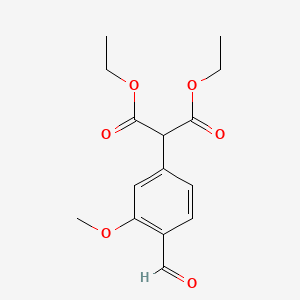
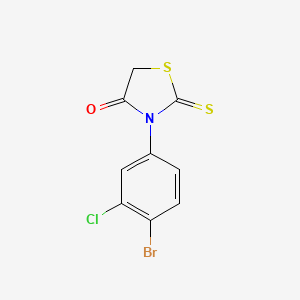
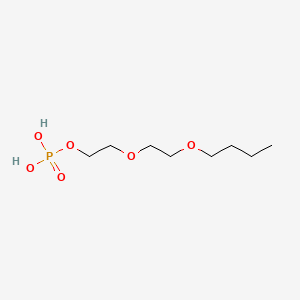
![N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}-2-phenoxyacetamide](/img/structure/B14163696.png)
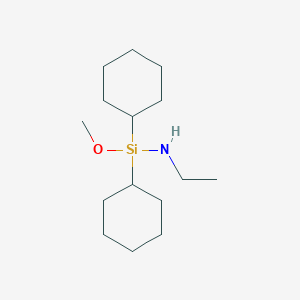
![N-(4,6,6-Trimethylbicyclo[3.1.1]heptan-2-ylidene)hydroxylamine](/img/structure/B14163716.png)
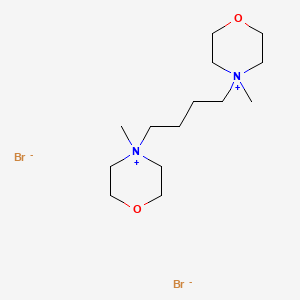
![3-Tert-butyl-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14163728.png)
